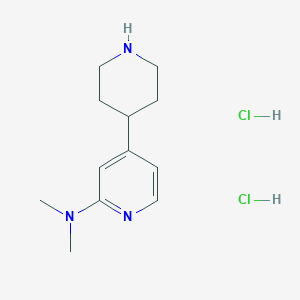

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-4-piperidin-4-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-15(2)12-9-11(5-8-14-12)10-3-6-13-7-4-10;;/h5,8-10,13H,3-4,6-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMYKBGTVMMGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride typically involves the reaction of 4-piperidone with dimethylamine, followed by cyclization and subsequent reaction with pyridine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine or piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound's unique structure allows it to serve multiple roles across various scientific disciplines:

Chemistry

- Building Block : It is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, enhances its utility in synthetic chemistry.

Biology

- Enzyme Interactions : Studies have shown that this compound can interact with specific enzymes and receptors, making it valuable for research into enzyme kinetics and receptor binding mechanisms.

- Neuropharmacology : The compound has potential applications in neuropharmacology, particularly in the development of drugs targeting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases .

Medicine

- Therapeutic Development : N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride has been investigated for its therapeutic effects in various conditions, including its role as a precursor in drug formulations aimed at treating HIV and other viral infections . Its derivatives have shown promise in significantly inhibiting HIV replication at low concentrations .

Industry

- Dyes and Pigments : The compound is also employed in the production of industrial chemicals such as dyes and pigments, leveraging its chemical properties for color production.

Case Study 1: Antiviral Activity

A series of piperidin derivatives, including those related to this compound, were evaluated for their activity against HIV. The compounds exhibited EC50 values in the single-digit nanomolar range, demonstrating significant antiviral efficacy compared to existing treatments .

Case Study 2: Neuroprotective Properties

Research focusing on selective nNOS inhibitors has highlighted the potential of compounds like this compound in neuroprotection strategies. These compounds showed promise in reducing nitric oxide levels implicated in neurodegenerative disorders, thus paving the way for new therapeutic approaches .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the context of its use.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Piperidinylmethyl linkages (e.g., CAS 380396-49-6) introduce steric hindrance, altering receptor selectivity .

- Solubility : Dihydrochloride salts universally improve aqueous solubility compared to free bases, as seen in capmatinib dihydrochloride (EMA/272390/2022), which exhibits pH-dependent solubility .

Bioactivity and Target Engagement

- Target Compound : The dimethylamine group in this compound may enhance blood-brain barrier penetration, making it suitable for central nervous system (CNS) drug development .

- Analog Comparisons :

- Compound 19 (), a fluorophenyl-imidazolyl pyrimidine dihydrochloride, demonstrates potent neuronal nitric oxide synthase inhibition, highlighting the role of aromatic substituents in enzyme targeting .

- Parchem’s (3-Methyl-2-thienyl)methylamine hydrochloride (CAS 2331260-33-2) incorporates a thienyl group, which may confer unique GPCR modulation properties .

Biological Activity

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride, a compound with the molecular formula C12H21Cl2N3, has garnered attention in biochemical research due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted at the 4-position with a pyridin-2-amine moiety, and exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Its structural uniqueness allows for targeted interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H21Cl2N3 |

| Molecular Weight | 250.17 g/mol |

| Solubility | High (due to dihydrochloride form) |

This compound exhibits various biological activities primarily through its interactions with specific enzymes and receptors:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been identified as a selective inhibitor of CDK4 and CDK6, which are vital for cell cycle regulation. This inhibition is particularly relevant in cancer therapeutics, as CDK inhibitors have shown effectiveness against certain tumors.

- Neuropharmacological Potential : Similar piperidine derivatives have demonstrated the ability to modulate neurotransmitter systems, suggesting that this compound may also have applications in treating neurological disorders .

- Enzyme Interaction Studies : Preliminary studies indicate potential binding affinities with various receptors and enzymes, warranting further exploration into its therapeutic implications.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological contexts:

- Cancer Therapy : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, outperforming standard chemotherapeutic agents like bleomycin in specific assays .

- Alzheimer's Disease : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. It exhibited promising dual inhibition properties, which are essential for developing treatments for Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons of this compound with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H21Cl2N3 | Selective CDK inhibitor; potential neuropharmacological applications |

| N-(piperidin-4-yl)pyridin-2-amine dihydrochloride | C10H17Cl2N3 | Significant biological activity; broader enzyme inhibition profile |

| 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride | C10H16Cl3N3 | Altered biological activity due to chlorine substituent |

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride, and what analytical techniques are critical for confirming its purity and structural integrity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions between piperidine derivatives and pyridine precursors. For example, analogous dihydrochloride compounds are synthesized by reacting intermediates like 4-chloronitrobenzene with substituted amines under alkaline conditions, followed by hydrochloric acid treatment to form the dihydrochloride salt . Key analytical techniques include:

- NMR spectroscopy (to confirm substituent positions and hydrogen bonding).

- HPLC (to assess purity, particularly for detecting unreacted precursors or byproducts).

- Mass spectrometry (to verify molecular weight and fragmentation patterns).

Impurity profiling using reference standards (e.g., EP or USP guidelines) is essential for pharmaceutical-grade synthesis .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous dihydrochloride salts, which recommend:

- Use of gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation in storage areas to prevent inhalation of dust.

- Immediate decontamination with water in case of spills.

For example, similar piperidine dihydrochlorides require storage at 2–8°C in airtight containers to prevent hygroscopic degradation .

Q. How is the compound’s stability influenced by environmental factors such as pH and temperature?

- Methodological Answer : Stability studies for related dihydrochlorides show:

- pH sensitivity : Degradation occurs in strongly alkaline conditions (>pH 9) due to deprotonation of the amine groups.

- Temperature : Long-term storage at room temperature may lead to hydrolysis; refrigeration (2–8°C) is advised .

Accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring can predict shelf-life .

Advanced Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with bacterial biofilms, given its structural similarity to cationic antimicrobial agents?

- Methodological Answer : Adopt methodologies used for octenidine dihydrochloride, a structurally analogous cationic antimicrobial:

- In vitro biofilm models : Use Pseudomonas aeruginosa biofilms grown on polytetrafluoroethylene surfaces. Treat with sub-inhibitory concentrations and assess viability via ATP bioluminescence .

- In vivo burn wound models : Apply the compound topically and quantify bacterial colonization in eschar tissue using qPCR or colony-forming unit (CFU) counts .

Note that cationic compounds may exhibit reduced efficacy in protein-rich environments due to nonspecific binding .

Q. What strategies can resolve discrepancies between in vitro antimicrobial efficacy and in vivo performance?

- Methodological Answer : Contradictions often arise from differences in bioavailability or microbial resistance mechanisms. To address this:

- Pharmacokinetic profiling : Measure tissue penetration using radiolabeled analogs in animal models.

- Biofilm vs. planktonic assays : Compare minimum inhibitory concentrations (MICs) in both states, as biofilms often require 10–1000× higher doses .

- Synergistic studies : Test combinations with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to overcome resistance .

Q. How can impurity profiles be systematically characterized to meet regulatory standards for pharmaceutical use?

- Methodological Answer : Follow the European Pharmacopoeia (EP) guidelines for impurity identification:

- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (e.g., H2O2), then analyze degradation products via LC-MS .

- Synthesis-related impurities : Use reference standards like N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (CAS 21409-26-7) to identify unreacted intermediates .

- Quantitative thresholds : Ensure impurities are <0.15% (ICH Q3A/B guidelines) using calibrated HPLC-UV methods .

Q. What experimental approaches can elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer : For cationic compounds targeting bacterial membranes:

- Fluorescence anisotropy : Measure changes in membrane fluidity using DPH (1,6-diphenyl-1,3,5-hexatriene) probes.

- Zeta potential analysis : Quantify surface charge neutralization of bacterial cells after treatment .

- Molecular docking : Simulate binding interactions with P. aeruginosa outer membrane proteins (e.g., OprD) using software like AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.